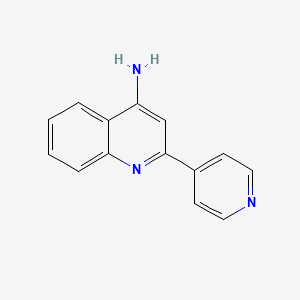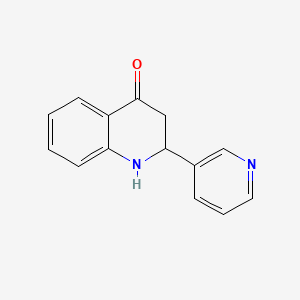
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid typically involves the following steps :
Synthesis of 2-butyl-4-methyl-1-oxo-5-pyrimidineacetic acid: This is achieved through a series of chemical reactions involving the appropriate starting materials.
Reaction with methyl ketone and choline chloride: Under suitable reaction conditions, these reagents react to produce this compound.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using advanced techniques and equipment.
化学反応の分析
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid undergoes various chemical reactions, including :
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid can be compared with other similar compounds, such as :
2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl-N,N-dimethylacetamide: Known for its use as an impurity in the synthesis of certain drugs.
2-butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-5-pyrimidineacetamide: Another related compound with similar structural features.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for various research and industrial applications.
特性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
2-(2-butyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C11H16N2O3/c1-3-4-5-9-12-7(2)8(6-10(14)15)11(16)13-9/h3-6H2,1-2H3,(H,14,15)(H,12,13,16) |
InChIキー |
RSZXNWVCAXONHY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC(=C(C(=O)N1)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylamide](/img/structure/B11886520.png)






![5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]](/img/structure/B11886575.png)

![4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886586.png)


